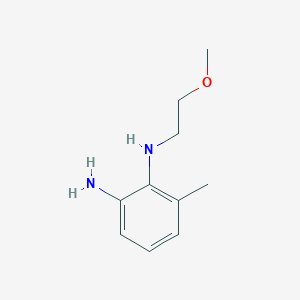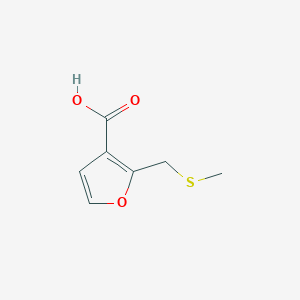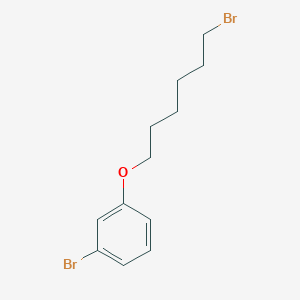
1-Bromo-3-((6-bromohexyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where a bromine atom and a (6-bromohexyl)oxy group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-hydroxybenzene to form 3-bromophenol. This intermediate is then reacted with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((6-bromohexyl)oxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-((6-bromohexyl)oxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Biological Studies: Utilized in the study of biochemical pathways and as a probe in molecular biology.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((6-bromohexyl)oxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The (6-bromohexyl)oxy group can also engage in hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of the (6-bromohexyl)oxy group.
1-Bromo-4-((6-bromohexyl)oxy)benzene: Similar structure but with the (6-bromohexyl)oxy group at the para position.
1-Bromo-2-((6-bromohexyl)oxy)benzene: Similar structure but with the (6-bromohexyl)oxy group at the ortho position.
Uniqueness
1-Bromo-3-((6-bromohexyl)oxy)benzene is unique due to the specific positioning of the bromine atom and the (6-bromohexyl)oxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-3-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H16Br2O/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |
InChI Key |
BUMXBAOFWLBKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065485.png)

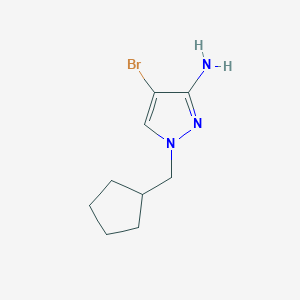
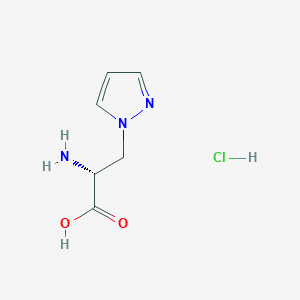
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
![3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13065510.png)

![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
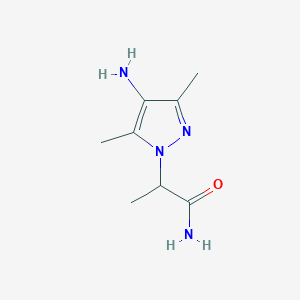
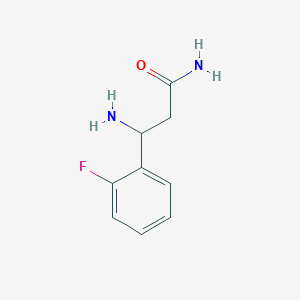
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
